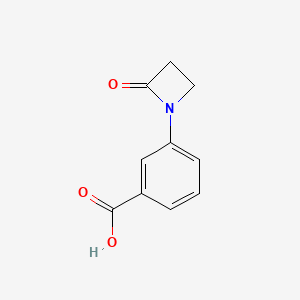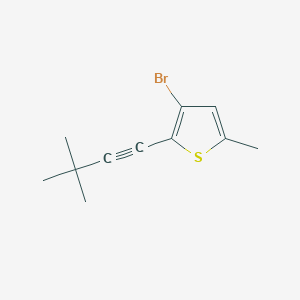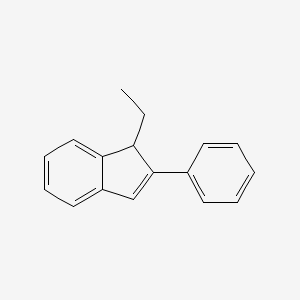
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate is a fluorinated organic compound that belongs to the pyrrole family. This compound is characterized by the presence of two trifluoromethyl groups attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. The presence of ester groups at the 3 and 4 positions of the pyrrole ring further enhances its versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 2,5-bis(trifluoromethyl)pyrrole with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester groups. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in enhancing the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrrole derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while reduction can produce pyrrolidines. Substitution reactions can result in a variety of functionalized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(trifluoromethyl)pyrrole: Lacks the ester groups, making it less versatile in chemical reactions.
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
Diethyl 2,5-dichloro-1H-pyrrole-3,4-dicarboxylate: The presence of chlorine atoms alters the compound’s electronic properties and reactivity.
Uniqueness
Diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate stands out due to the presence of both trifluoromethyl and ester groups, which impart unique chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the ester groups provide versatility in chemical modifications. This combination makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88149-57-9 |
|---|---|
Molekularformel |
C12H11F6NO4 |
Molekulargewicht |
347.21 g/mol |
IUPAC-Name |
diethyl 2,5-bis(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C12H11F6NO4/c1-3-22-9(20)5-6(10(21)23-4-2)8(12(16,17)18)19-7(5)11(13,14)15/h19H,3-4H2,1-2H3 |
InChI-Schlüssel |
AGJDSJRFDUTLFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)


![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)

![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)


